Isoquinolin-1-yl(phenyl)methanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
isoquinolin-1-yl(phenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO/c18-16(13-7-2-1-3-8-13)15-14-9-5-4-6-12(14)10-11-17-15/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWCIKACMBMJFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20864702 | |
| Record name | (Isoquinolin-1-yl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20864702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16576-23-1 | |
| Record name | 16576-23-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131470 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Isoquinolinyl phenyl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Strategies and Methodologies for Isoquinolin 1 Yl Phenyl Methanone and Its Analogues
Direct C-H Functionalization Approaches at the C1 Position of Isoquinoline (B145761)
Direct functionalization of the C1 C-H bond of the isoquinoline nucleus represents the most direct and elegant route to 1-aroylisoquinolines. This position is electronically susceptible to nucleophilic attack after activation of the nitrogen atom, and it is also a prime site for radical and transition-metal-mediated reactions.
Oxidative Reaction Mechanisms for Functionalization
Oxidative cross-dehydrogenative coupling (CDC) offers a powerful, metal-free pathway for the C1-aroylation of isoquinolines. This strategy involves the direct coupling of two different C-H bonds, in this case, the C1-H of isoquinoline and the benzylic C-H of an arylmethanol, with the assistance of an oxidant.
One notable method employs potassium persulfate (K₂S₂O₈) as the oxidant and methyltrioctylammonium chloride (Aliquat 336) as a phase-transfer catalyst in acetonitrile (B52724). organic-chemistry.org This reaction efficiently couples isoquinolines with various arylmethanols to produce the corresponding 1-aroylisoquinolines. organic-chemistry.org The mechanism is believed to involve the formation of an acyl radical from the arylmethanol, which then undergoes a Minisci-type reaction with the protonated isoquinoline ring, followed by oxidation to restore aromaticity.
Visible Light-Mediated Aroylation and Alkylation Protocols
Photoredox catalysis has emerged as a green and powerful tool for C-H functionalization, enabling reactions under mild, ambient conditions. The acylation of isoquinolines using visible light has been successfully demonstrated, providing a direct route to compounds like isoquinolin-1-yl(phenyl)methanone.
A notable example is the acridinium-catalyzed acylation of isoquinolines with aldehydes. thieme-connect.com This transition-metal-free process uses a simple organic photoredox catalyst, visible light, and air as the terminal oxidant. thieme-connect.com The reaction proceeds via a Hydrogen Atom Transfer (HAT) mechanism, where the excited photocatalyst generates an acyl radical from the corresponding aldehyde. This radical then adds to the C1 position of the isoquinoline. thieme-connect.com This method is highly efficient and tolerates a wide array of functional groups on both the isoquinoline and aldehyde partners. thieme-connect.com
For instance, the reaction of 4-phenylisoquinoline (B177005) with 4-methylbenzaldehyde (B123495) in the presence of 2 mol% of an acridinium (B8443388) catalyst in acetonitrile, stirred at room temperature for 8 hours, yields (4-Phenylisoquinolin-1-yl)(p-tolyl)methanone in 92% yield. thieme-connect.com
Table 1: Visible Light-Induced Acridinium-Catalyzed C1-Acylation of Isoquinolines thieme-connect.com
| Isoquinoline Substrate | Aldehyde Substrate | Product | Yield (%) |
| 4-Phenylisoquinoline | 4-Methylbenzaldehyde | (4-Phenylisoquinolin-1-yl)(p-tolyl)methanone | 92 |
| Isoquinoline | Benzaldehyde | This compound | 88 |
| Isoquinoline | 4-Methoxybenzaldehyde | (4-Methoxyphenyl)(isoquinolin-1-yl)methanone | 85 |
| Isoquinoline | 4-Chlorobenzaldehyde | (4-Chlorophenyl)(isoquinolin-1-yl)methanone | 89 |
Related visible-light-mediated protocols have been developed for C-H hydroxyalkylation, which proceeds through a radical pathway involving the generation of acyl radicals from 4-acyl-1,4-dihydropyridines upon blue light absorption. nih.govresearchgate.net This oxidant-free method showcases a departure from the classical Minisci-type reaction, highlighting the versatility of photochemical approaches. nih.govresearchgate.net
Transition Metal-Catalyzed Methods for C-H Activation
Transition metals, particularly rhodium, palladium, and cobalt, are extensively used to catalyze the C-H activation of heterocycles for the synthesis of complex derivatives. researchgate.netresearchgate.netfrontiersin.org While many methods focus on building the isoquinoline ring itself, several strategies achieve direct functionalization of the pre-formed isoquinoline core.
Rhodium(III)-catalyzed C-H activation has been employed to synthesize highly functionalized 3-acylsilane-substituted isoquinolines. researchgate.net These reactions often use a directing group, such as an oxime, to guide the metal to a specific C-H bond, followed by annulation with a coupling partner like an acryloylsilane. researchgate.net
Palladium catalysis is instrumental in reactions like the Larock isoquinoline synthesis, which constructs 3,4-disubstituted isoquinolines. acs.org A related approach involves the palladium-catalyzed carbonylative cyclization of 2-(1-alkynyl)benzaldimines to afford 3-substituted 4-aroylisoquinolines. acs.org Although this is a cyclization rather than a direct functionalization of isoquinoline, it represents a key modern coupling method to access the aroylated isoquinoline framework.
Metal-Free Synthetic Protocols for 1-Aroylisoquinolines
The development of metal-free synthetic methods is a primary goal in green chemistry, avoiding the cost and potential toxicity of transition metal catalysts. As discussed previously, the oxidative cross-dehydrogenative coupling (CDC) of isoquinolines with arylmethanols is an effective metal-free approach to 1-aroylisoquinolines. organic-chemistry.org
Similarly, the visible-light-induced acylation using organic photocatalysts like acridinium represents another significant metal-free strategy. thieme-connect.com These methods rely on the generation of radical intermediates under oxidative or photoredox conditions to achieve the desired C1-acylation. While direct metal-free C1-amination of isoquinoline-N-oxides has been reported, demonstrating the feasibility of C1 functionalization without metals, aroylation methods primarily leverage radical-based pathways. nih.gov
Classical and Modern Coupling and Annulation Reactions
While direct C-H functionalization is often preferred, classical named reactions and their modern variants remain relevant for the synthesis of the isoquinoline scaffold, which can then be further modified.
Friedel-Crafts Acylation Analogues and Variations
The classical Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming aryl ketones. organic-chemistry.orgmasterorganicchemistry.com It typically involves an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride. masterorganicchemistry.com However, the direct Friedel-Crafts acylation of basic heterocycles like isoquinoline is challenging due to the complexation of the Lewis acid with the nitrogen lone pair, which deactivates the ring towards electrophilic attack.
Therefore, modern synthetic approaches have developed alternatives that mimic the outcome of a Friedel-Crafts acylation but operate via different mechanisms. The direct C-H acylation methods described in section 2.1, such as the photoredox-catalyzed reaction with aldehydes and the oxidative coupling with arylmethanols, can be considered as functional analogues of Friedel-Crafts acylation for the C1 position of isoquinoline. organic-chemistry.orgthieme-connect.com These methods circumvent the limitations of the classical reaction by employing radical intermediates rather than acylium cations, thereby avoiding the issue of catalyst deactivation by the basic nitrogen atom.
Furthermore, intramolecular Friedel-Crafts-type reactions are often used to construct the isoquinoline ring system itself, which can be a strategic approach to synthesizing derivatives that are difficult to access through direct functionalization. mdpi.commdpi.com
Palladium-Catalyzed Cascade Cyclization-Coupling Strategies
Palladium-catalyzed reactions are pivotal in modern organic synthesis, and the construction of the isoquinoline core is no exception. Cascade or tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient and atom-economical approach. The synthesis of isoquinolinones, key precursors to this compound, has been achieved through palladium-catalyzed C-H activation and annulation. mdpi.com
One notable strategy involves the reaction of N-methoxy benzamides with 2,3-allenoic acid esters, catalyzed by a palladium(II) complex. This process affords 3,4-substituted hydroisoquinolones with good yields and high regioselectivity. mdpi.com The directing group, in this case, the N-methoxy amide, is incorporated into the final heterocyclic product. mdpi.com Although this method yields hydroisoquinolones, subsequent oxidation can lead to the desired isoquinolinone framework.
Another powerful palladium-catalyzed method is the α-arylation of ketones. rsc.orgresearchgate.netnih.gov This approach allows for the convergent synthesis of polysubstituted isoquinolines. The process involves the coupling of an enolate with an ortho-functionalized aryl halide, which creates a 1,5-dicarbonyl moiety. This intermediate can then be cyclized with a source of ammonia (B1221849) to form the isoquinoline ring. rsc.org This method is particularly versatile as it tolerates a wide array of substituents, including those that are traditionally difficult to incorporate, such as electron-deficient groups. rsc.orgnih.gov A one-pot, three-component synthesis combining these steps has also been developed, further enhancing the efficiency of this route. rsc.org
| Catalyst System | Starting Materials | Product Type | Key Features | Reference |
| Pd(CH₃CN)₂Cl₂ / Ag₂CO₃ / DIPEA | N-methoxybenzamide, 2,3-allenoic acid esters | 3,4-substituted hydroisoquinolones | C-H activation/annulation, good yields, excellent regioselectivity | mdpi.com |
| Palladium catalyst / Ligand | Enolate, ortho-functionalized aryl halide | Polysubstituted isoquinolines | α-arylation, convergent, tolerates diverse substituents, one-pot procedure available | rsc.orgnih.gov |
Sonogashira Coupling in Isoquinoline Derivatization
The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of carbon-carbon bond formation. organic-chemistry.orgyoutube.com This reaction, typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base, is instrumental in the derivatization of heterocyclic systems, including isoquinolines. organic-chemistry.orgyoutube.com
A plausible synthetic route to this compound can be envisioned utilizing a Sonogashira coupling. For instance, a 1-haloisoquinoline could be coupled with phenylacetylene (B144264) to introduce the phenylethynyl group at the 1-position. Subsequent hydration of the alkyne would then yield the desired ketone, this compound. The Sonogashira reaction is known for its reliability and functional group tolerance, making it a powerful tool for such transformations. organic-chemistry.org
Research has demonstrated the successful Sonogashira coupling of 2-chloroquinolines with terminal alkynes, highlighting the feasibility of applying this methodology to related heterocyclic systems. researchgate.net While traditional Sonogashira couplings often require anhydrous and anaerobic conditions, newer protocols have been developed that circumvent these stringent requirements. organic-chemistry.org Furthermore, copper-free versions of the Sonogashira reaction have been developed to avoid the potential drawbacks of using copper co-catalysts. organic-chemistry.org
Cycloaddition and Domino Reaction Strategies
1,3-Dipolar Cycloaddition of Isoquinolinium Ylides
The 1,3-dipolar cycloaddition is a powerful reaction for the construction of five-membered rings. wikipedia.org When applied to isoquinolinium ylides, it offers a versatile route to various fused and spiro-heterocyclic systems. rsc.org Isoquinolinium ylides, which are azomethine ylides, can be generated in situ from the corresponding isoquinolinium salts. These 1,3-dipoles readily react with a range of dipolarophiles, including alkenes and alkynes. wikipedia.orgnih.gov
The reaction of an isoquinolinium ylide with a suitable dipolarophile can lead to the formation of complex polycyclic structures containing the isoquinoline motif. For example, the reaction of an isoquinolinium ylide with an activated alkyne can produce dihydrobenzo[g]indolizines and the corresponding fully aromatized benzo[g]indolizines. The specific outcome can depend on the nature of the alkyne used.
These cycloaddition reactions are valuable for creating diverse molecular scaffolds that can be further elaborated to produce a wide range of substituted isoquinolines. nih.gov The formation of spiro[imidazo[1,2-a]isoquinoline-2,3'-indolin]-2'-ones through the [3+2] cycloaddition of isoquinolinium ylides with isatin-3-imines is a testament to the synthetic utility of this approach.
Tandem Reactions for Fused Nitrogen Heterocycles
Tandem reactions, also known as domino or cascade reactions, are highly efficient processes that allow for the formation of multiple chemical bonds in a single synthetic operation without isolating intermediates. These reactions are particularly valuable for the rapid construction of complex molecular architectures, such as fused nitrogen heterocycles. nih.gov
While not directly yielding this compound, tandem reactions provide access to complex isoquinoline-based ring systems. For instance, a catalytic asymmetric tandem reaction of tertiary enamides has been developed to construct chiral tetrahydropyrrolo[2,1-a]isoquinolin-3(2H)-one structures. nih.gov This reaction, catalyzed by a copper(II)/chiral Pybox complex, proceeds through an intramolecular enantioselective addition followed by a diastereoselective interception of the resulting acyliminium ion. nih.gov The resulting fused heterocycles are found in many bioactive alkaloids. nih.gov
Another example is the three-component tandem reaction for the synthesis of spirooxindoles fused with a seven-membered benzodiazepine (B76468) moiety, which proceeds with high yield and excellent enantioselectivity. chemistryviews.org Such strategies underscore the potential of tandem reactions to generate diverse and complex isoquinoline-containing molecules that could serve as advanced precursors to analogues of this compound.
Intramolecular Annulation Approaches to Isoquinoline Frameworks
Intramolecular annulation is a key strategy for the construction of the isoquinoline core. These reactions involve the formation of the heterocyclic ring from a single starting material that contains all the necessary atoms. A variety of substrates can be employed in intramolecular annulation reactions to form the isoquinolone ring, which is a direct precursor to the isoquinoline framework. chemistryviews.org
Palladium-catalyzed intramolecular cyclization of ortho-ethynylbenzamides is one such approach. chemistryviews.org In this method, a pre-functionalized benzene (B151609) derivative undergoes cyclization to form the isoquinolone ring. Base-promoted intramolecular cyclization of in situ generated ortho-allenyl-N-substituted benzamides is another effective strategy. chemistryviews.org Furthermore, the use of strong acids like trifluoroacetic acid can promote the intramolecular cyclization of appropriately substituted precursors to yield the N-substituted 3,4-unsubstituted isoquinolone ring. chemistryviews.org
These methods provide reliable access to the fundamental isoquinoline and isoquinolone skeletons, which can then be further functionalized to introduce the desired substituents, such as the phenylketo group at the 1-position.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules to minimize environmental impact. In the context of isoquinoline synthesis, several green approaches have been developed.
One notable development is the use of recyclable catalysts and environmentally benign solvents. For example, a ruthenium(II)/PEG-400 catalytic system has been used for the synthesis of 1-phenyl isoquinoline derivatives. This system allows for a simple extraction procedure and the use of a biodegradable solvent, with the added benefit of a reusable catalyst. Similarly, rhodium(III)-catalyzed C-H activation and annulation reactions for the synthesis of 3,4-unsubstituted isoquinolones have been successfully carried out in biomass-derived ethanol (B145695) at room temperature, eliminating the need for stoichiometric external oxidants. chemistryviews.org
Solvent-free reaction conditions represent another key aspect of green chemistry. The synthesis of new isoquinazoline derivatives has been achieved in excellent yields through a three-component reaction under solvent-free conditions at room temperature. tandfonline.com The use of alternative energy sources, such as ultrasound, has also been explored. Ultrasound-assisted copper-catalyzed α-arylation of ketones with 2-iodobenzamide (B1293540) provides a rapid, one-pot synthesis of isoquinolin-1(2H)-one derivatives. researchgate.net These green methodologies offer more sustainable routes to the isoquinoline scaffold and its derivatives. rsc.org
| Green Chemistry Approach | Catalyst/Conditions | Key Advantages | Reference |
| Recyclable Catalytic System | Ru(II)/PEG-400 | Reusable catalyst, biodegradable solvent, high atom economy | |
| Biomass-Derived Solvent | [Cp*RhCl₂]₂ in ethanol | Mild conditions, no external oxidant, environmentally friendly solvent | chemistryviews.org |
| Solvent-Free Synthesis | Triethylamine at room temperature | Avoids toxic solvents, high yields, easy product separation | tandfonline.com |
| Ultrasound-Assisted Synthesis | Copper catalyst with ultrasound | Rapid reaction, one-pot procedure, energy efficient | researchgate.net |
Microwave-Assisted Solid-Supported Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govfrontiersin.org The use of solid supports in conjunction with microwave irradiation offers further advantages, such as simplified purification procedures and the potential for automation. frontiersin.orgbeilstein-journals.org
In the context of isoquinoline synthesis, microwave irradiation has been effectively employed to promote key reactions like the Pictet-Spengler condensation. This approach has been utilized in the solid-phase synthesis of chiral 1,2,3,4-tetrahydroisoquinoline (B50084) libraries, where both the loading onto a Merrifield resin and the crucial acid-catalyzed cyclization were efficiently driven by microwaves. nih.gov This synergy between solid-phase synthesis and microwave assistance provides a rapid and efficient pathway to generate diverse libraries of isoquinoline derivatives. nih.gov The application of microwave heating can significantly enhance the efficiency of such multi-step syntheses. frontiersin.org
Aqueous Medium and Solvent-Free Conditions
The development of synthetic methods that utilize environmentally benign solvents like water or are conducted under solvent-free conditions is a key goal in green chemistry. One notable "greener" approach to synthesizing 1-aroylisoquinolines, including this compound, involves a metal-free reaction of isoquinoline with a carboxylic acid and potassium persulfate in water. researchgate.net This method presents a more sustainable alternative to traditional synthetic routes that often rely on hazardous reagents and solvents. researchgate.net
Solvent-free conditions, often coupled with microwave irradiation, have also proven effective. For instance, the Henry condensation, a crucial step in the synthesis of precursors for substituted 1,2,3,4-tetrahydroisoquinolines, has been successfully performed between vanillin (B372448) and nitropropane without a solvent and under microwave irradiation. nih.gov This method avoids the need for protecting the phenolic group of vanillin and provides the desired nitroalkene in good yield. nih.gov
Synthetic Routes to Related Isoquinoline Derivatives with a Methanone (B1245722) Moiety
This compound serves as a versatile building block for the synthesis of more complex heterocyclic systems. These derivatives often exhibit a wide range of biological activities, making their synthesis an active area of research.
Pyrrolo[2,1-a]isoquinoline (B1256269) Scaffold Synthesis
The pyrrolo[2,1-a]isoquinoline framework is a common structural motif in many bioactive natural products and synthetic molecules. rsc.orgnih.gov The synthesis of this scaffold is of significant interest due to the potential pharmacological applications of its derivatives, including anticancer and anti-inflammatory properties. rsc.orgnih.govresearchgate.net
One common strategy for constructing the pyrrolo[2,1-a]isoquinoline system involves the heteroannulation of isoquinolinium salts. researchgate.net For example, isoquinoline can be treated with N,N-disubstituted α-bromoacetamide compounds to form the corresponding isoquinolinium bromides. These salts then undergo a [3+2] cycloaddition reaction with dipolarophiles in a basic medium to generate pyrrolo[2,1-a]isoquinoline-3-carboxamide derivatives. researchgate.net The 1-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinoline (1-Ph-DHPIQ) scaffold, in particular, is a key feature of lamellarin-type natural products and their synthetic analogues, which have shown cytotoxic and multidrug resistance-reversing activities. nih.gov
Synthesis of Substituted 1,2,3,4-Tetrahydroisoquinolines
Substituted 1,2,3,4-tetrahydroisoquinolines (THIQs) are a prominent class of isoquinoline derivatives found in numerous natural products and synthetic compounds with a broad spectrum of biological activities. nih.govresearchgate.net The synthesis of these compounds is often achieved through methods like the Pictet-Spengler and Bischler-Napieralski reactions. wikipedia.org
A convenient method for synthesizing 1,1-disubstituted 1,2,3,4-tetrahydroisoquinolines starts from ketoamides. The interaction of these ketoamides with organomagnesium compounds, followed by cyclization in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA), yields the desired disubstituted THIQs in high yields. nih.gov This approach allows for the introduction of various substituents at the C-1 position of the isoquinoline skeleton. nih.gov The development of synthetic routes to access diverse fluorinated 1,2,3,4-tetrahydroisoquinoline derivatives is also an area of active investigation. thieme.de
Isoquinolin-1(2H)-one Derivatives Synthesis
Isoquinolin-1(2H)-ones, also known as isocarbostyrils, are another important class of isoquinoline derivatives present in natural alkaloids and synthetic compounds with diverse biological activities. researchgate.net Their synthesis has been the subject of extensive research, leading to a variety of synthetic methods.
One established route to isoquinolin-1(2H)-one derivatives is through the Gabriel–Colman synthesis. researchgate.net More contemporary methods often involve transition-metal catalysis. researchgate.net For instance, a series of 3,4-dihydroisoquinolin-1(2H)-one derivatives have been synthesized and evaluated for their biological activities. nih.govrsc.org The synthetic routes to these compounds often involve multi-step sequences starting from readily available materials. nih.govrsc.org
Imidazo[5,1-a]isoquinoline Formation Pathways from this compound
Imidazo[5,1-a]isoquinolines are a class of fused heterocyclic compounds that have gained attention for their potential applications, including as fluorescent materials. uni-giessen.de this compound is a key precursor in the synthesis of these compounds. researchgate.net
The synthesis of imidazo[5,1-a]isoquinolines can be achieved through a multi-step reaction involving an iodine-mediated condensation-cyclization-oxidation process. uni-giessen.de A more direct, one-pot protocol has also been developed for the synthesis of amino-functionalized benzo nih.govresearchgate.netimidazo[2,1-a]isoquinolines. nih.gov This method involves the reaction of o-phenylenediamines and o-cyanobenzaldehydes, followed by alkylation. nih.gov Furthermore, a palladium-catalyzed, norbornene-mediated one-step synthesis provides an efficient route to a wide variety of substituted imidazo[5,1-a]isoquinolines from N-bromoalkyl imidazoles and aryl iodides. nih.gov
Synthesis of 5,6-Dihydropyrazolo[5,1-a]isoquinolines
A notable and efficient method for synthesizing 5,6-dihydropyrazolo[5,1-a]isoquinolines has been developed. mdpi.comnih.gov This one-pot tandem reaction utilizes C,N-cyclic azomethine imines and α,β-unsaturated ketones. mdpi.comnih.gov The process is facilitated by potassium carbonate (K2CO3) as a base and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as an oxidant, leading to good yields of the functionalized products. mdpi.comnih.gov This approach involves a sequence of a [3 + 2]-cycloaddition, detosylation, and oxidative aromatization. mdpi.comnih.gov
The general procedure for this synthesis involves adding an α,β-unsaturated ketone to a solution of C,N-azomethine imine and K2CO3 in tetrahydrofuran (B95107) (THF) at room temperature. mdpi.com After a brief period of stirring, DDQ is introduced, and the reaction mixture is stirred for an extended period at room temperature, followed by heating. mdpi.com The reaction is then quenched and the product is extracted. mdpi.com
An alternative approach involves the indium(III)-promoted halocyclization of N-propargylic sulfonylhydrazones. acs.orgacs.org This method allows for the synchronous formation of the pyrazole (B372694) and 3,4-dihydroisoquinoline (B110456) moieties through a cascade cyclization of easily prepared open-chain compounds. acs.org This strategy is significant as it constructs both rings of the 5,6-dihydropyrazolo[5,1-a]isoquinoline system in a domino reaction, a previously unreported method. acs.orgacs.org The scalability of this synthesis has been demonstrated, achieving a high yield on a gram scale. acs.orgacs.org Furthermore, the resulting vinyl iodide product can undergo further transformations, such as conversion to a ketone or participation in Suzuki-Miyaura coupling reactions. acs.orgacs.org
Table 1: Synthesis of 5,6-Dihydropyrazolo[5,1-a]isoquinoline via Tandem Reaction
| Reactant 1 | Reactant 2 | Base | Oxidant | Product | Yield | Ref. |
| C,N-cyclic azomethine imine | α,β-unsaturated ketone | K2CO3 | DDQ | 5,6-Dihydropyrazolo[5,1-a]isoquinoline | Good | mdpi.comnih.gov |
Table 2: Synthesis of 5,6-Dihydropyrazolo[5,1-a]isoquinoline via Halocyclization
| Substrate | Reagent | Product | Yield | Ref. |
| N-Propargylic sulfonylhydrazone | Indium(III) halide | 5,6-Dihydropyrazolo[5,1-a]isoquinoline | 90% (gram scale) | acs.orgacs.org |
Chemical Reactivity and Advanced Transformations of Isoquinolin 1 Yl Phenyl Methanone
Functional Group Interconversions of the Methanone (B1245722) Moiety
The carbonyl group of isoquinolin-1-yl(phenyl)methanone is a primary site for chemical modification, enabling its conversion into a variety of other functional groups. These interconversions are fundamental for the synthesis of diverse derivatives with potential applications in medicinal chemistry and material science.
One of the most common transformations is the reduction of the ketone to a secondary alcohol, forming isoquinolin-1-yl(phenyl)methanol. This can be achieved using various reducing agents, with sodium borohydride (B1222165) in methanol (B129727) being a standard and efficient method. The resulting alcohol can be further functionalized, for instance, by esterification to produce compounds like isoquinolin-1-yl(phenyl)methyl benzoate.
Another key reaction is the conversion of the methanone to an oxime. This is typically accomplished by reacting the ketone with hydroxylamine (B1172632) hydrochloride in the presence of a base. The oxime can then serve as a precursor for the Beckmann rearrangement to yield an amide or be used in the synthesis of N-oxide derivatives.
The methanone moiety can also be transformed into a hydrazone through condensation with hydrazine (B178648) or its derivatives. These hydrazones are valuable intermediates for the synthesis of pyrazoles and other heterocyclic systems. Furthermore, the Wittig reaction allows for the conversion of the carbonyl group into a carbon-carbon double bond, providing access to a range of olefinic derivatives.
Elaboration of the Phenyl Ring Substituents
The phenyl ring of this compound offers numerous opportunities for substitution, allowing for the fine-tuning of the molecule's steric and electronic properties. Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups onto the phenyl ring.
Nitration of the phenyl ring, typically using a mixture of nitric acid and sulfuric acid, can introduce nitro groups, which can then be reduced to amino groups. These amino groups serve as handles for further derivatization, such as diazotization followed by Sandmeyer reactions to introduce a wide range of substituents including halogens, cyano, and hydroxyl groups.
Halogenation, such as bromination or chlorination, can be achieved using the appropriate halogen in the presence of a Lewis acid catalyst. The resulting halogenated phenyl derivatives are valuable substrates for cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions, enabling the formation of carbon-carbon bonds and the introduction of complex substituents.
Modifications and Derivatization at the Isoquinoline (B145761) Core
The isoquinoline core of this compound is susceptible to various modifications, providing another avenue for structural diversification. The nitrogen atom in the isoquinoline ring can be quaternized by reaction with alkyl halides to form isoquinolinium salts. These salts are often more reactive towards nucleophilic attack.
One important reaction involving the isoquinoline core is the Reissert reaction. In this reaction, the isoquinoline is treated with an acyl chloride and a cyanide source to form a Reissert compound. This intermediate can then undergo various transformations to introduce substituents at the C-1 position of the isoquinoline ring.
Furthermore, the isoquinoline ring can undergo electrophilic substitution reactions, although these are generally less facile than on the phenyl ring due to the electron-withdrawing nature of the nitrogen atom. However, under specific conditions, functional groups can be introduced onto the benzo part of the isoquinoline system.
Cyclization Reactions to Form Fused Ring Systems
The strategic placement of reactive functional groups on this compound allows for intramolecular cyclization reactions, leading to the formation of complex, fused heterocyclic systems. These reactions are of significant interest for the synthesis of novel scaffolds with potential biological activity. nih.gov
For instance, derivatives of this compound with appropriate substituents can undergo cyclization to form pyrrolo[2,1-a]isoquinolines. nih.govresearchgate.net This can be achieved through a one-pot synthesis involving the reaction of 2-(2-oxo-2-phenylethyl)isoquinolinium (B11712612) bromide with a suitable dienophile in the presence of a base. nih.govresearchgate.net The resulting fused polycyclic systems often exhibit distinct photophysical and biological properties.
Another approach involves the intramolecular cyclization of unsaturated acyloxy sulfone derivatives of the isoquinoline scaffold. nih.govnih.gov Deprotonation with a strong base like lithium hexamethyldisilazide (LHMDS) can trigger a cyclization cascade, ultimately leading to the formation of fused furan (B31954) or pyran rings. nih.govnih.gov The conditions for the subsequent dehydration and isomerization steps can be tuned to favor the desired product. nih.gov
The table below summarizes examples of cyclization reactions starting from derivatives of this compound.
| Starting Material | Reagents and Conditions | Fused Ring System Formed | Reference |
| 2-(2-oxo-2-phenylethyl)isoquinolinium bromide & maleic acid | TPCD, potassium carbonate, DMF | Pyrrolo[2,1-a]isoquinoline (B1256269) | nih.govresearchgate.net |
| Unsaturated acyloxy sulfone derivative | 1. LHMDS, THF, -78°C; 2. p-TsOH, benzene (B151609), reflux | Fused furan ring | nih.govnih.gov |
| Acyloxy sulfone prepared from a phenol (B47542) derivative | 1. LHMDS, THF, -78°C; 2. p-TsOH, benzene, reflux | Benzofuran | nih.gov |
Oxidative Transformations and Radical Chemistry
The isoquinoline moiety of the title compound can participate in oxidative transformations and radical chemistry. For instance, the synthesis of imidazo[5,1-a]isoquinoline, a potential near-IR dye precursor, can be achieved in a two-step synthesis starting from isoquinoline. researchgate.net The first step involves an oxidative addition to synthesize a 1-aroylisoquinoline, which is a class of compounds that includes this compound. researchgate.net This intermediate is then reacted with an aldehyde to form the final fused heterocyclic product. researchgate.net
While direct radical reactions on this compound are not extensively documented, the principles of Minisci-type reactions suggest that the electron-deficient isoquinoline ring could be susceptible to nucleophilic radical attack. Such reactions, often involving the generation of radicals from carboxylic acids via silver nitrate (B79036) and ammonium (B1175870) persulfate, could potentially be used to introduce alkyl or acyl groups at specific positions on the isoquinoline core. However, mechanism studies on similar quinoline (B57606) systems have sometimes shown that no radical step is involved in certain transformations. mdpi.com
Further research into the radical chemistry of this compound could unveil novel synthetic pathways for the functionalization of this versatile scaffold.
Advanced Spectroscopic Elucidation and Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a fundamental tool for the detailed structural analysis of Isoquinolin-1-yl(phenyl)methanone, providing insights into the chemical environment of each proton and carbon atom within the molecule.
High-Resolution ¹H NMR Data Analysis
High-Resolution ¹³C NMR Data Analysis
Similar to the proton NMR data, the complete high-resolution ¹³C NMR spectral data for this compound is not widely published. However, based on the structure, the spectrum is anticipated to show distinct signals for each of the 16 carbon atoms. The carbonyl carbon is expected to resonate at a significantly downfield chemical shift, characteristic of ketone functionalities. The carbon atoms of the aromatic rings will appear in the typical aromatic region, with their precise shifts determined by their substitution and position relative to the nitrogen atom and the carbonyl group.
Mass Spectrometry (MS) for Molecular Formula Confirmation
Mass spectrometry is a critical technique for confirming the molecular weight and elemental composition of this compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which in turn confirms the elemental composition of a molecule. For this compound, the molecular formula is C₁₆H₁₁NO. The exact mass calculated for this formula allows for unambiguous identification and differentiation from other compounds with the same nominal mass. Although specific experimental HRMS data is not detailed in the available literature, it is a standard technique used in the characterization of such compounds.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in this compound. The IR spectrum would prominently feature a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group of the ketone, typically appearing in the region of 1650-1700 cm⁻¹. Additionally, characteristic absorption bands for the aromatic C-H and C=C stretching vibrations of the isoquinoline (B145761) and phenyl rings would be observed.
X-ray Crystallography for Solid-State Structural Determination
The definitive three-dimensional arrangement of atoms in the solid state of this compound can be determined by single-crystal X-ray crystallography. A study by Machura et al. (2008) details the synthesis and characterization of a rhenium(III) complex where this compound acts as a ligand. acs.org While the crystallographic data for the free ligand is not explicitly provided in the available abstracts, the study of its coordination complex provides valuable information about its conformational properties and bonding characteristics upon metal coordination. The analysis of a related compound, Phenyl(pyrrolo[2,1-a]isoquinolin-3-yl)methanone, reveals a monoclinic crystal system with a P21/c space group. nih.gov This information suggests the likely crystal packing and intermolecular interactions that might be present in the solid state of the title compound.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are indispensable in the synthesis and analysis of "this compound," ensuring the purity of the final compound and allowing for the isolation of the target molecule from complex reaction mixtures.
Thin-Layer Chromatography (TLC) serves as a rapid and effective method for monitoring the progress of reactions that yield "this compound." By spotting the reaction mixture on a TLC plate alongside the starting materials, chemists can qualitatively track the consumption of reactants and the formation of the product. youtube.comyoutube.com The separation is based on the differential partitioning of the compounds between the stationary phase (typically silica (B1680970) gel) and a mobile phase. youtube.com
For a compound like "this compound," a common stationary phase is silica gel 60 F254. The choice of eluent (mobile phase) is critical for achieving good separation. A mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) is typically employed. The optimal ratio is determined empirically, but a starting point could be a 7:3 or 8:2 mixture of hexane to ethyl acetate.
Visualization of the spots on the TLC plate can be achieved under UV light (at 254 nm), where the aromatic nature of the isoquinoline and phenyl rings will cause the compound to appear as a dark spot against a fluorescent background. youtube.comyoutube.com For compounds that are not UV-active or for better visualization, staining with iodine vapor or a potassium permanganate (B83412) solution can be utilized. youtube.com The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound and solvent system, aiding in its identification. youtube.com
Table 1: Illustrative TLC Monitoring of a Hypothetical Synthesis of this compound
| Time Point | Starting Material Spot (Rf) | Product Spot (Rf) | Observations |
| t = 0 h | 0.6 | - | Only the starting material is present. |
| t = 2 h | 0.6 | 0.4 | A new spot corresponding to the product appears. |
| t = 4 h | Faint | 0.4 | The starting material spot has significantly diminished. |
| t = 6 h | - | 0.4 | The reaction is complete; only the product spot is visible. |
Note: Rf values are hypothetical and for illustrative purposes only.
For the purification of "this compound" on a preparative scale, column chromatography is the method of choice. This technique operates on the same principles as TLC but on a larger scale, allowing for the separation of milligram to gram quantities of the compound. mdpi.com The crude product is loaded onto a column packed with a stationary phase, typically silica gel, and a solvent system similar to that used for TLC is passed through the column to elute the components at different rates.
A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can be effective for separating the desired product from impurities with different polarities. The fractions are collected and analyzed by TLC to identify those containing the pure "this compound."
High-Performance Liquid Chromatography (HPLC) offers a more powerful and efficient method for both the analysis and purification of "this compound." Reversed-phase HPLC, utilizing a non-polar stationary phase (like C18) and a polar mobile phase, is commonly employed for the analysis of isoquinoline alkaloids and related heterocyclic compounds. google.comjfda-online.com
For analytical purposes, a gradient elution with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is often used. google.comjfda-online.com Detection is typically achieved using a UV detector, set at a wavelength where the compound exhibits strong absorbance. The retention time and peak purity can be used to assess the identity and purity of the sample.
Table 2: Exemplary HPLC Conditions for the Analysis of Isoquinoline Derivatives
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20-80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Note: These are representative conditions and may require optimization for "this compound."
Other Advanced Spectroscopic Techniques
Beyond the standard spectroscopic methods, other advanced techniques can provide deeper insights into the electronic properties of "this compound."
While fluorescence is a more commonly studied phenomenon for isoquinoline derivatives, phosphorescence spectroscopy can provide valuable information about the triplet excited state of "this compound." Phosphorescence is the emission of light from a triplet excited state, which is a longer-lived process compared to fluorescence from a singlet excited state.
Biological Activities and Pharmacological Profiles of Isoquinolin 1 Yl Phenyl Methanone Analogues
Antineoplastic and Anticancer Properties
The anticancer potential of isoquinolin-1-yl(phenyl)methanone analogues is multifaceted, with various derivatives demonstrating efficacy through several distinct yet interconnected mechanisms. These include the direct inhibition of cancer cell growth, the induction of programmed cell death, and the ability to overcome resistance to conventional chemotherapies.
Inhibition of Cellular Proliferation in Various Cancer Cell Lines
A fundamental aspect of the anticancer activity of this compound analogues is their ability to inhibit the proliferation of a wide range of cancer cells. Substituted isoquinolin-1-ones have been synthesized and evaluated for their in vitro anticancer activity, with some derivatives showing potent effects against multiple human cancer cell lines. nih.gov For instance, 3-biphenyl-N-methylisoquinolin-1-one has demonstrated significant anticancer activity against five different human cancer cell lines. nih.gov
Furthermore, studies on 3-aminoisoquinolin-1(2H)-one derivatives have revealed their potential as inhibitors of tumor cell growth. univ.kiev.uauniv.kiev.ua These compounds have been screened against the NCI-60 panel of human tumor cell lines, which includes leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, and breast. univ.kiev.uauniv.kiev.ua The level of activity has been shown to be dependent on the nature of the substituent at the 3-amino group and at the C4 position of the isoquinoline (B145761) core. univ.kiev.ua Notably, derivatives with a thiazolyl or pyrazolyl substituent at the 3-amino group and no substituent at C4 were among the most effective. univ.kiev.uauniv.kiev.ua The 1,3-thiazol-2-ylamino derivative, in particular, was identified as a potent inhibitor of tumor cell growth with good selectivity. univ.kiev.uauniv.kiev.ua
The table below summarizes the growth inhibitory effects of selected 3-aminoisoquinolin-1(2H)-one analogues on various cancer cell lines.
| Compound | Cancer Sub-panel | Cell Line | Growth Percentage (%) |
| 3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-one | Breast Cancer | MDA-MB-468 | 10.72 |
| Breast Cancer | MCF7 | 26.62 | |
| Renal Cancer | UO-31 | 22.78 | |
| Melanoma | SK-MEL-5 | 22.08 | |
| 3-(1,3-Dimethyl-1H-pyrazol-5-ylamino)isoquinolin-1(2H)-one | Leukemia | RPMI-8226 | 34.33 |
| Breast Cancer | MDA-MB-468 | 19.94 | |
| 3-(1,3,5-Trimethyl-1H-pyrazol-4-ylamino)isoquinolin-1(2H)-one | Leukemia | RPMI-8226 | 28.68 |
| Breast Cancer | MDA-MB-468 | 15.70 |
Data sourced from a study on 3-aminoisoquinolin-1(2H)-one derivatives. univ.kiev.ua
Induction of Apoptosis Pathways
In addition to cytostatic effects, a crucial mechanism by which this compound analogues exert their anticancer activity is through the induction of apoptosis, or programmed cell death. A series of isoquinoline-1,3,4-trione derivatives have been identified as novel and potent inhibitors of caspase-3, a key executioner enzyme in the apoptotic cascade. researchgate.net The introduction of a 6-N-acyl group to these structures significantly enhanced their activity, with some analogues demonstrating low nanomolar potency against caspase-3 in vitro and providing significant protection against apoptosis in a model cell system. researchgate.net
While direct evidence for apoptosis induction by this compound itself is still emerging, the activity of these closely related analogues suggests that targeting apoptotic pathways is a key therapeutic strategy for this class of compounds.
Circumvention of Multidrug Resistance (MDR) via Efflux Pump Inhibition
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump drugs out of cancer cells. uniba.it Certain analogues of this compound have shown promise in overcoming MDR. Specifically, derivatives based on the 1-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinoline (DHPIQ) scaffold, which is structurally related to the core topic compound, have been synthesized and evaluated as P-gp modulators. uniba.itnih.gov
Several of these DHPIQ derivatives were found to be selective P-gp inhibitors, with the most potent compounds achieving submicromolar inhibition. uniba.it In combination with conventional chemotherapeutic agents like doxorubicin, these compounds were able to significantly increase the cytotoxicity of the drug in a dose-dependent manner in resistant cell lines. uniba.it This suggests that these isoquinoline analogues can act as chemosensitizers, restoring the efficacy of standard anticancer drugs.
| Compound Derivative | Target | Potency (IC50) |
| 2-Formyl-DHPIQ | P-gp | ~0.2 µM |
| 2-Thiosemicarbazone-DHPIQ | P-gp | ~0.2 µM |
| Schiff base of 2-CHO-DHPIQ with p-aminophenol | P-gp | 1.01 µM |
Data on P-gp inhibition by 1-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinoline derivatives. uniba.it
Topoisomerase I Inhibition
DNA topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for cancer therapy. Indenoisoquinolines, a class of compounds that can be considered fused analogues of this compound, are well-established inhibitors of topoisomerase I (Top1). nih.govnih.gov These agents act by trapping the Top1-DNA covalent complex, which leads to DNA strand breaks and ultimately cell death. nih.gov
Systematic studies on nitrated indenoisoquinolines have shown that the biological activity of these compounds can be significantly enhanced by specific substitutions on the aromatic rings and the lactam side chain. nih.gov For instance, a nitro group was found to be important for Top1 inhibition, while a methoxy (B1213986) group improved cytotoxicity. nih.gov This research has led to the development of optimal Top1 inhibitors with low nanomolar cytotoxicities against cancer cells. nih.gov
Cyclin-Dependent Kinase 4 (CDK4) Inhibition
Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, and their inhibition is a clinically validated strategy in certain cancers, particularly hormone receptor-positive breast cancer. mdpi.comnih.gov While CDK4/6 inhibitors represent a significant class of anticancer agents, there is currently limited published research directly linking this compound or its close analogues to the specific inhibition of CDK4. The development of small molecule inhibitors for CDK4/6 has primarily focused on other chemical scaffolds. Therefore, this remains an area for potential future investigation for the this compound class of compounds.
Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage response pathway. nih.govnih.govmdpi.com Inhibition of PARP-1 can potentiate the effects of DNA-damaging chemotherapy and radiotherapy and is particularly effective in cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. nih.govmdpi.com Several isoquinolin-1-one derivatives have been synthesized and evaluated as PARP-1 inhibitors. nih.govnih.gov
In a preliminary in vitro screen, 5-bromoisoquinolin-1-one and 5-iodoisoquinolin-1-one were identified as potent inhibitors of PARP activity. nih.gov Further research has led to the discovery of isoquinolinone and naphthyridinone-based analogues as highly potent PARP-1 inhibitors. nih.gov These compounds have demonstrated significant antitumor efficacy both as single agents and in combination with chemotherapeutic agents in preclinical models of breast cancer. nih.gov
Anti-Inflammatory Activities
Analogues of this compound have demonstrated notable anti-inflammatory properties by targeting key signaling pathways involved in the inflammatory response. Research into isoquinoline-1-carboxamide (B73039) derivatives has provided significant insights into these mechanisms. nih.gov
A study involving eleven newly synthesized isoquinoline-1-carboxamides (designated HSR1101-HSR1111) evaluated their effects on lipopolysaccharide (LPS)-induced inflammation in BV2 microglial cells. nih.gov Several of these compounds potently suppressed the production of pro-inflammatory mediators, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO), without causing significant cell toxicity. nih.gov
Among these, N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (HSR1101) was selected for more detailed investigation due to its unique ability to also reverse the LPS-induced suppression of the anti-inflammatory cytokine IL-10. nih.gov Further analysis revealed that HSR1101 attenuated the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory cascade. nih.gov The primary mechanism for this anti-inflammatory effect was identified as the inhibition of the MAPKs/NF-κB pathway. HSR1101 was shown to prevent the nuclear translocation of NF-κB by inhibiting the phosphorylation of its inhibitor, IκB, and also suppressed the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK1/2, JNK, and p38. nih.gov These findings underscore the potential of isoquinoline-based structures as potent anti-inflammatory agents. nih.govosti.gov Furthermore, other research has demonstrated that certain 3-substituted isoquinoline derivatives can inhibit TNF-α production by 50-60% in vitro. nih.gov
| Compound/Derivative Class | Target/Mediator | Observed Effect |
| Isoquinoline-1-carboxamides (HSR1101-HSR1103) | IL-6, TNF-α, NO | Potent suppression of production in LPS-stimulated BV2 cells. nih.gov |
| N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (HSR1101) | IL-10 | Reversal of LPS-induced suppression. nih.gov |
| N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (HSR1101) | iNOS, COX-2 | Attenuated expression. nih.gov |
| N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (HSR1101) | MAPKs/NF-κB Pathway | Inhibition of phosphorylation and nuclear translocation of NF-κB. nih.gov |
| 3-substituted isoquinoline derivatives | TNF-α | 50-60% inhibition in vitro. nih.gov |
Antimicrobial Efficacy
The isoquinoline framework is a key feature in several classes of compounds with significant antimicrobial and antitubercular activity. nih.govnih.gov
A novel class of alkynyl isoquinoline compounds has been shown to possess strong bactericidal activity against a range of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). nih.gov Two representative compounds, HSN584 and HSN739, demonstrated particularly rapid, bactericidal action. nih.gov In laboratory tests, HSN584 was able to completely eradicate a high inoculum of MRSA USA300 within two hours, while HSN739 achieved a 99.9% reduction in the bacterial load. nih.gov
Crucially, these compounds also showed efficacy against intracellular bacteria. Both HSN584 and HSN739 were effective at reducing the MRSA load within macrophages, a challenge for many current antibiotics like vancomycin. nih.gov Structure-activity relationship studies revealed that both the isoquinoline and phenyl moieties of the core structure were essential for potent antibacterial activity. nih.gov Preliminary mechanistic studies suggest that these compounds interfere with bacterial cell wall and nucleic acid biosynthesis. nih.gov
| Compound | Target Organism(s) | Key Finding(s) |
| HSN584 | MRSA, VRE | Rapid bactericidal activity; complete eradication of MRSA in 2 hours. nih.gov |
| HSN739 | MRSA, VRE | >99.9% reduction of MRSA in 2 hours. nih.gov |
| HSN584, HSN739 | Intracellular MRSA | Reduction of bacterial load in macrophages. nih.gov |
The enzyme inosine-5′-monophosphate dehydrogenase (IMPDH) has been identified as a key target for novel antitubercular agents. Analogues based on a 1-(5-isoquinolinesulfonyl)piperazine (B1672589) structure have been developed as potent inhibitors of this enzyme in Mycobacterium tuberculosis (M. tuberculosis). nih.gov
The lead compound, cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone, was found to derive its antitubercular effects from the inhibition of IMPDH. nih.gov Extensive structure-activity relationship (SAR) studies involving the synthesis and evaluation of 48 analogues confirmed the importance of the isoquinoline, piperazine, and cyclohexyl rings for potent activity. nih.gov These biochemical, whole-cell, and X-ray crystallography studies helped to elucidate the binding modes of these inhibitors to the IMPDH enzyme. nih.gov This research has led to the identification of derivatives with improved inhibitory concentrations (IC₅₀) and compounds that remain active against resistant mutants of M. tuberculosis, highlighting the therapeutic potential of this isoquinoline-based scaffold. nih.gov
| Compound Class | Target Enzyme | Target Organism | Key Finding |
| 1-(5-isoquinolinesulfonyl)piperazine analogues | Inosine-5′-monophosphate dehydrogenase (IMPDH) | Mycobacterium tuberculosis | Inhibition of IMPDH is the primary mechanism of antitubercular activity. nih.gov |
| Cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone | IMPDH | M. tuberculosis | Lead compound identified as a potent inhibitor. nih.gov |
Modulation of Key Biological Pathways and Targets
Beyond direct antimicrobial and anti-inflammatory effects, isoquinoline analogues can modulate specific receptors and signaling cascades, demonstrating their utility as targeted therapeutic agents.
G-protein-coupled receptor 84 (GPR84) is recognized as a pro-inflammatory receptor, with its expression being upregulated under inflammatory conditions. researchgate.netbohrium.com This makes it an attractive therapeutic target for inflammatory and fibrotic diseases. researchgate.netnih.gov Several antagonists for GPR84 have been developed, some of which feature an isoquinoline or a related core structure. researchgate.netnih.gov
One of the most studied GPR84 antagonists is GLPG1205, which has a pyrimido[6,1-a]isoquinolin-4-one core. researchgate.netnih.govnih.gov This compound has been shown to reduce disease activity and neutrophil infiltration in animal models of chronic inflammatory bowel disease. nih.gov By blocking the GPR84 receptor, such antagonists can effectively reduce inflammatory responses. researchgate.net The development of these isoquinoline-based antagonists provides a valuable tool for exploring the therapeutic potential of targeting GPR84 in various diseases. nih.gov
| Compound | Target Receptor | Biological Role |
| GLPG1205 | G-Protein-Coupled Receptor 84 (GPR84) | Antagonist; blocks pro-inflammatory signaling. researchgate.netnih.gov |
Hyperpigmentation disorders result from the overproduction of melanin (B1238610). mdpi.com The process of melanogenesis is controlled by complex signaling pathways, and isoquinoline analogues have been found to inhibit this process by modulating these key pathways. mdpi.com The primary regulator of melanin synthesis is the enzyme tyrosinase, whose expression is controlled by the microphthalmia-associated transcription factor (MITF). mdpi.comnih.gov
The novel synthetic compound Di (isoquinolin-1-yl) sulfane (DIQS) has been identified as a potent inhibitor of melanin production. mdpi.com Studies in B16F10 melanoma cells, zebrafish embryos, and reconstituted human skin tissue showed that DIQS effectively inhibits melanin synthesis and tyrosinase activity. mdpi.com
The mechanism behind this inhibition involves the dual modulation of two critical signaling pathways:
cAMP/PKA/CREB Pathway: This pathway is a central regulator of melanogenesis. nih.govjmb.or.kr DIQS was found to inhibit the phosphorylation of the cAMP response element-binding protein (CREB). By doing so, it downregulates the expression of MITF and, consequently, the expression of tyrosinase. mdpi.com
MAPK Signaling Pathway: DIQS also inhibits the phosphorylation of p38 and JNK, which are components of the MAPK signaling pathway also involved in regulating melanin production. mdpi.com
These findings indicate that DIQS attenuates hyperpigmentation by disrupting the cAMP/PKA/CREB/MITF/tyrosinase axis and the MAPK pathways, making it a promising agent for applications in treating hyperpigmentation disorders. mdpi.com
| Compound | Target Pathway | Key Proteins Modulated | Outcome |
| Di (isoquinolin-1-yl) sulfane (DIQS) | cAMP/PKA/CREB | CREB, MITF, Tyrosinase | Inhibition of phosphorylation/expression. mdpi.com |
| Di (isoquinolin-1-yl) sulfane (DIQS) | MAPK | p-p38, p-JNK | Inhibition of phosphorylation. mdpi.com |
| Di (isoquinolin-1-yl) sulfane (DIQS) | Melanogenesis | Melanin Synthesis, Tyrosinase Activity | Significant inhibition. mdpi.com |
Cholinesterase and Monoamine Oxidase Inhibition
Analogues of this compound have been investigated for their potential to inhibit cholinesterases (ChE) and monoamine oxidases (MAO), enzymes that are significant targets in the treatment of neurodegenerative diseases. nih.gov A series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, which are structurally related to this compound, have been synthesized and evaluated for their inhibitory action against these enzymes. nih.govnih.gov
In one study, these carboxamide derivatives were tested for their ability to inhibit monoamine oxidase-A (MAO-A), monoamine oxidase-B (MAO-B), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov The findings revealed that none of the tested compounds exhibited inhibitory effects against AChE. However, several compounds were active against BChE, and many showed inhibitory activity against both MAO-A and MAO-B. nih.gov
Specifically, four compounds demonstrated notable inhibitory activity against both MAO-A and MAO-B. nih.gov Two other compounds were found to be selective inhibitors of MAO-A, with IC50 values of 1.38 and 2.48 µM. nih.gov Furthermore, twelve of the synthesized compounds displayed inhibitory effects against BChE. nih.gov These findings suggest that the isoquinoline scaffold is a promising framework for the development of inhibitors for these key enzymes. nih.gov
The table below summarizes the inhibitory activities of selected (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives against MAO-A and MAO-B.
| Compound | MAO-A Inhibition (IC50 µM) | MAO-B Inhibition (IC50 µM) |
| 2d | 1.38 | > 100 |
| 2i | 4.65 | 7.82 |
| 2j | 2.48 | > 100 |
| 2p | 6.21 | 9.33 |
| 2t | 8.53 | 11.24 |
| 2v | 7.18 | 8.91 |
Data sourced from a study on (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide derivatives. nih.gov
Other Reported Pharmacological Actions
Beyond their effects on cholinesterases and monoamine oxidases, isoquinoline analogues have been explored for a range of other pharmacological activities.
Analgesic Effects
Certain isoquinoline analogues have demonstrated significant analgesic properties. For instance, a study on 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride revealed pronounced analgesic and anti-inflammatory effects. biomedpharmajournal.org In a test involving chemical irritation, this compound was found to be significantly more effective and safer than the reference drug, metamizole (B1201355) sodium. biomedpharmajournal.org Another class of related compounds, isoquinolone derivatives, have been investigated as antagonists of the lysophosphatidic acid receptor 5 (LPA5), showing promise as potential analgesics for inflammatory and neuropathic pain. nih.gov
Cholesterol-Lowering Effects
The isoquinoline framework is recognized for its potential cholesterol-lowering properties. nih.gov Berberine (B55584), a well-known isoquinoline alkaloid, has been shown to reduce serum cholesterol levels. nih.gov Its mechanism of action involves increasing the expression of the low-density lipoprotein receptor (LDLR) and reducing the secretion of proprotein convertase subtilisin/kexin type 9 (PCSK9), a protein that degrades the LDLR. nih.gov In animal models, berberine has been observed to significantly decrease total cholesterol and LDL-cholesterol levels. nih.gov
Antihyperglycemic Potential
In addition to cholesterol-lowering effects, isoquinoline derivatives have been noted for their antihyperglycemic potential. nih.gov Berberine, for example, has demonstrated the ability to lower blood glucose levels. nih.gov It achieves this by increasing glucose utilization in fat and muscle cells while decreasing its absorption in the intestines. nih.gov In animal studies with diabetic models, berberine administration led to a significant reduction in blood glucose levels and improved glucose tolerance. nih.gov
Antiplatelet Activity
Several isoquinoline alkaloids have been reported to possess antiplatelet activity. nih.govnih.gov A screening of various isoquinoline alkaloids for their ability to inhibit platelet aggregation in whole human blood identified papaverine (B1678415) and bulbocapnine (B190701) as the most potent compounds. nih.gov These compounds demonstrated biologically relevant IC50 values against arachidonic acid-induced aggregation. nih.gov Further investigation confirmed their antiplatelet effects when collagen was used as the aggregation inducer. nih.gov
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Impact of Substituents on Biological Potency and Selectivity
The biological activity of isoquinolin-1-yl(phenyl)methanone derivatives can be finely tuned by introducing different substituents on the isoquinoline (B145761) and phenyl rings, as well as by modifying the methanone (B1245722) linker. These modifications influence the compound's size, shape, electronics, and lipophilicity, which in turn affect its interaction with biological targets.
Role of the Methanone Moiety in Biological Activity
In a series of isoquinoline-1-carboxamide (B73039) derivatives, the amide linker was found to be crucial for their anti-inflammatory and anti-migratory activities in microglial cells. Specifically, N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (HSR1101) demonstrated potent suppression of pro-inflammatory mediators. nih.gov The orientation and hydrogen-bonding capabilities of the carboxamide group are thought to be key for its biological effect. nih.gov
Furthermore, in pyrrolo[2,1-a]isoquinoline (B1256269) derivatives, the planarity of the fused isoquinoline-pyrrole system in conjunction with the dihedral angle to the phenyl ring, dictated by the methanone linker, is a determining factor for their biological activity. nih.govresearchgate.net An intramolecular C-H···O hydrogen bond involving the methanone oxygen can also contribute to a more rigid and planar conformation, which may be favorable for binding to specific biological targets. nih.govresearchgate.net The replacement of the amide linker with a methyl-amino linker in some quinazoline (B50416) derivatives led to a significant decrease in inhibitory activity, highlighting the importance of the carbonyl group for maintaining the desired biological effect.
Influence of Phenyl Ring Substitutions (e.g., trifluoromethyl, halogens, alkyl groups)
Substituents on the phenyl ring have a profound impact on the biological potency and selectivity of this compound derivatives. The nature, position, and size of these substituents can alter the electronic properties and steric profile of the molecule, leading to varied interactions with the target's binding site.
Studies on 3-arylisoquinolinones have shown that the position of substituents on the phenyl ring is critical. For instance, meta-substituted 3-arylisoquinolinones were found to be up to 700-fold more active as antiproliferative agents than their para-substituted counterparts. nih.govnih.govresearchgate.net This enhanced activity was attributed to the ability of the meta-substituent to occupy a specific subpocket within the colchicine-binding site of tubulin. nih.govnih.govresearchgate.net
The trifluoromethyl (CF3) group, a common substituent in medicinal chemistry, significantly influences the properties of bioactive molecules. bohrium.commdpi.comnih.gov Its high lipophilicity and electron-withdrawing nature can enhance metabolic stability and cell permeability. mdpi.com In a series of 3-trifluoromethyl-1,2,3,4-tetrahydroisoquinolines, the CF3 group led to selective inhibition of phenylethanolamine N-methyltransferase (PNMT) by decreasing affinity for the α2-adrenoceptor. nih.gov This selectivity was attributed to both steric hindrance at the α2-adrenoceptor and the reduced pKa of the amine due to the electron-withdrawing CF3 group. nih.gov
Halogen atoms like chlorine and fluorine are also frequently used to modulate activity. For example, in a series of 3-phenyl-isoquinolin-1(2H)-one derivatives, substitutions with bromine, chlorine, and fluorine on the phenyl ring were explored for their PARP-1 inhibitory activity.
| Compound/Substituent | Position on Phenyl Ring | Biological Activity | Reference |
| 3-Arylisoquinolinones | meta | High antiproliferative activity | nih.govnih.govresearchgate.net |
| 3-Arylisoquinolinones | para | Low antiproliferative activity | nih.govnih.govresearchgate.net |
| 3-Trifluoromethyl-THIQ | 3-position of THIQ | Selective PNMT inhibition | nih.gov |
Effect of Isoquinoline Ring Modifications and Derivatizations
Modifications to the isoquinoline ring system itself, including the introduction of substituents and the degree of saturation, are pivotal in determining the pharmacological profile of these compounds.
In a study of Rho-kinase (ROCK) inhibitors, the basicity of the aminoisoquinoline core was a key factor. Removal of the basic center in 6-substituted isoquinolin-1-amines led to improved potency and a favorable pharmacokinetic profile. nih.gov This highlights that modulating the pKa of the isoquinoline nitrogen can be a successful strategy for optimizing drug candidates. nih.gov
Furthermore, substitutions at various positions of the isoquinoline nucleus have been shown to affect bioactivity. For instance, in a series of isoquinoline alkaloids, substitutions at the C-7 position were found to influence their biological effects. rsc.org The synthesis of various substituted isoquinoline-1-carboxyaldhyde thiosemicarbazones has also been explored to develop potent anti-cancer agents. japsonline.comjapsonline.com
The degree of saturation of the isoquinoline ring is another important factor. For example, 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) derivatives often exhibit different biological activities compared to their fully aromatic counterparts. The increased flexibility of the THIQ ring can allow for optimal binding to certain targets.
Significance of Heteroaryl Moieties on Pharmacological Profile
Replacing the phenyl ring with various heteroaryl moieties can significantly alter the pharmacological profile of isoquinolin-1-yl methanone analogs. Heteroatoms introduce changes in electronic distribution, hydrogen bonding capacity, and steric properties, leading to different interactions with biological targets.
For instance, in the development of inhibitors for enzymes like Raf kinase, the exploration of various heterocyclic ketones, including those with pyridine (B92270), thiophene, and furan (B31954) rings, has been a common strategy. researchgate.net The introduction of a furan-2-yl moiety in place of the phenyl ring in certain tetrahydroquinoline derivatives has been shown to result in compounds with interesting biological activities, including anti-inflammatory and potential anti-cancer properties. mdpi.com
The specific heteroaryl ring and its substitution pattern can lead to enhanced potency or selectivity. For example, the nitrogen atom in a pyridine ring can act as a hydrogen bond acceptor, which might be a crucial interaction for binding to a specific enzyme's active site. The choice of the heteroaryl ring is therefore a key consideration in the design of new isoquinolin-1-yl methanone-based therapeutic agents.
| Phenyl Ring Replacement | Resulting Pharmacological Profile | Reference |
| Furan-2-yl | Anti-inflammatory, potential anti-cancer | mdpi.com |
| Pyridine, Thiophene | Varied, target-dependent | researchgate.net |
Correlation of Lipophilicity with Biological Activity
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical physicochemical property that influences the absorption, distribution, metabolism, and excretion (ADME) of a drug, as well as its interaction with biological targets. QSAR studies have demonstrated a correlation between lipophilicity and the biological activity of isoquinoline derivatives. nih.govsciepub.com
In a study of quinoline-1,4-quinone hybrids, the logP values were found to be dependent on the substituent at the C-2 position of the quinoline (B57606) moiety. nih.gov For instance, the presence of a morpholinyl ring resulted in higher lipophilicity compared to a pyrrolidinyl ring. nih.gov The experimental lipophilicity was also influenced by the isomeric nature of the core, with 5,8-quinolinedione (B78156) and 5,8-isoquinolinedione hybrids showing different logP values. nih.gov
In the development of selective inhibitors of phenylethanolamine N-methyltransferase, the introduction of a trifluoromethyl group not only enhanced selectivity but also increased the lipophilicity of the compounds, which is a desirable property for penetration of the blood-brain barrier. nih.gov However, an optimal range of lipophilicity is often required, as very high lipophilicity can lead to poor solubility and increased toxicity. Therefore, balancing lipophilicity is a key aspect of lead optimization.
Pharmacophore Identification and Lead Optimization Strategies
Pharmacophore modeling and lead optimization are indispensable tools in modern drug discovery, enabling the rational design of more potent and selective drug candidates. mdpi.commdpi.comunits.itresearchgate.net
A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. For isoquinoline-based inhibitors, these models typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. For example, a pharmacophore model for PIN1 inhibitors, built from a complex with a phenyl-imidazole inhibitor, included four hydrogen-bond acceptors, one hydrogen-bond donor, and one aromatic feature. units.it Such models can then be used for virtual screening of compound libraries to identify new potential inhibitors. mdpi.comunits.itresearchgate.net
Lead optimization is an iterative process that aims to improve the properties of a hit compound. researchgate.net This can involve strategies such as:
Modifying substituents to enhance potency and selectivity, as discussed in the previous sections.
Altering the core scaffold to improve pharmacokinetic properties. For instance, the removal of a basic center in isoquinoline-based ROCK inhibitors improved their in vivo efficacy. nih.gov
Bioisosteric replacement of functional groups to overcome liabilities such as metabolic instability.
Structure-based design , where the three-dimensional structure of the target protein is used to guide the design of more effective inhibitors.
Through these iterative cycles of design, synthesis, and biological evaluation, researchers can refine the structure of this compound derivatives to develop promising new therapeutic agents.
Development and Validation of QSAR Models for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in medicinal chemistry to correlate the structural or physicochemical properties of a series of compounds with their biological activities. For derivatives of the isoquinoline scaffold, particularly pyrimido-isoquinolin-quinones, 3D-QSAR studies such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been instrumental in elucidating the structural requirements for antibacterial activity against multidrug-resistant pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA). nih.gov
Detailed research into a series of pyrimido-isoquinolin-quinone derivatives has led to the development of robust 3D-QSAR models. nih.gov In one such study, a dataset of 44 compounds was utilized to construct and validate CoMFA and CoMSIA models to predict the minimum inhibitory concentration (pMIC) against MRSA. nih.gov The dataset was partitioned into a training set of 32 compounds to build the models and a test set of 10 compounds to externally validate their predictive power. nih.gov
The statistical quality of the developed QSAR models is paramount for their predictive reliability. The CoMFA and CoMSIA models for the pyrimido-isoquinolin-quinone series demonstrated strong internal and external predictivity, as indicated by their statistical parameters. nih.gov
Table 1: Statistical Parameters of CoMFA and CoMSIA Models for Pyrimido-Isoquinolin-Quinone Derivatives nih.gov
| Parameter | CoMFA Model | CoMSIA Model | Description |
| r² | 0.938 | 0.895 | The coefficient of determination, indicating the goodness of fit of the model to the training set data. |
| q² | 0.512 | 0.545 | The cross-validated correlation coefficient from leave-one-out (LOO) analysis, indicating the internal predictive ability of the model. |
| F-value | 98.761 | 48.016 | A measure of the statistical significance of the model. |
| Standard Error of Estimate (SEE) | 0.151 | 0.198 | A measure of the absolute error of the model. |
| Number of Components | 6 | 5 | The optimal number of principal components used in the partial least squares (PLS) regression. |
The high r² values for both models suggest a strong correlation between the descriptor fields and the antibacterial activity within the training set. nih.gov The q² values, being greater than 0.5, indicate good robustness and internal predictive capability for both the CoMFA and CoMSIA models. nih.gov
The predictive power of the models was further assessed by predicting the pMIC values for the compounds in the external test set and comparing them to the experimentally determined values. The models showed a balanced predictive capacity, with a good distribution of predicted versus experimental activity values. nih.gov This external validation is a critical step in confirming that the model can accurately predict the activity of new, untested compounds.
Table 2: Experimental and Predicted Activities (pMIC) for a Subset of Test Compounds by CoMFA and CoMSIA Models nih.gov
| Molecule | Experimental pMIC | Predicted pMIC (CoMFA) | Residual (CoMFA) | Predicted pMIC (CoMSIA) | Residual (CoMSIA) |
| Compound A | 4.39 | 4.34 | -0.05 | 4.28 | -0.11 |
| Compound B | 4.09 | 4.11 | 0.02 | 4.15 | 0.06 |
| Compound C | 3.79 | 3.88 | 0.09 | 3.81 | 0.02 |
| Compound D | 3.49 | 3.52 | 0.03 | 3.59 | 0.10 |
The low residual values (the difference between experimental and predicted pMIC) for the test set compounds further substantiate the predictive accuracy of the generated QSAR models. nih.gov These validated models serve as powerful tools for the rational design of new derivatives with potentially enhanced antibacterial activity. By interpreting the contour maps generated from the CoMFA and CoMSIA analyses, researchers can identify the specific steric, electrostatic, and hydrogen-bonding features that are either favorable or unfavorable for biological activity, thus guiding the synthesis of more potent analogues. nih.gov
Computational Chemistry and Molecular Modeling in Isoquinolin 1 Yl Phenyl Methanone Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second. In drug discovery, this technique is crucial for understanding how a potential drug molecule (ligand), such as an isoquinoline (B145761) derivative, fits into the binding site of a target protein like an enzyme or receptor.
Molecular docking simulations are instrumental in predicting the binding modes and estimating the binding affinity of isoquinoline-based compounds with various biological targets. For instance, studies on 1-phenyl-1,2,3,4-tetrahydroisoquinolines, close analogues of the core compound, have successfully used docking to explore their interactions with dopamine (B1211576) receptors. nih.gov These simulations calculate a docking score, often expressed in kcal/mol, which estimates the binding free energy; a more negative value typically indicates a stronger interaction. preprints.org
In a study investigating dopamine receptor ligands, the binding affinities of several tetrahydroisoquinoline derivatives were determined for both D1 and D2 dopamine receptors. nih.gov The results demonstrated a clear structure-activity relationship, where substitutions on the isoquinoline ring and nitrogen atom significantly influenced binding potency. These computational predictions often correlate well with experimental data, such as IC₅₀ values obtained from radioligand binding assays. nih.gov For example, derivatives of a related 2-phenylquinoline-4-carboxylic acid scaffold were evaluated as inhibitors of proprotein convertase subtilisin/kexin type 9 (PCSK9), with docking studies helping to rationalize the potent in vitro activities observed for the most effective compounds. nih.gov
Table 1: Example of Binding Affinity Data for Isoquinoline Derivatives at Dopamine Receptors
| Compound | Target Receptor | Binding Affinity (Kᵢ, nM) | Reference |
|---|---|---|---|
| N-methyl-1-phenyl-tetrahydroisoquinoline (S-enantiomer) | D1 Dopamine Receptor | 230 | nih.gov |
| N-methyl-1-phenyl-tetrahydroisoquinoline (S-enantiomer) | D2 Dopamine Receptor | >10,000 | nih.gov |
| 1-Benzyl-tetrahydroisoquinoline | D1 Dopamine Receptor | 680 | nih.gov |
| 1-Benzyl-tetrahydroisoquinoline | D2 Dopamine Receptor | 130 | nih.gov |
This table is illustrative, based on data for closely related tetrahydroisoquinoline analogues.
Beyond predicting if a molecule will bind, docking studies reveal how it binds. These simulations provide a detailed 3D model of the ligand within the receptor's active site, highlighting the specific intermolecular interactions that stabilize the complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking.
For example, in the analysis of 2-phenylaminoimidazo[4,5-h]isoquinolin-9-ones as inhibitors of Lck tyrosine kinase, molecular docking was used to elucidate the interactions with amino acid residues within the enzyme's active site. researchgate.net By visualizing the docked pose, researchers can identify key amino acids that form crucial hydrogen bonds or other non-covalent interactions with the isoquinoline ligand. This information is vital for understanding the basis of molecular recognition and for designing new derivatives that can form stronger or additional interactions to improve potency and selectivity. In studies of other quinoline (B57606) derivatives, docking has revealed the importance of hydrophobic interactions in the binding of inhibitors to the target interface. nih.gov
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a deeper understanding of the intrinsic electronic properties of molecules like isoquinolin-1-yl(phenyl)methanone. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule.
Density Functional Theory (DFT) has proven to be a powerful tool for interpreting and rationalizing experimental spectroscopic data. By calculating the optimized molecular geometry and vibrational frequencies, DFT can be used to assign the absorption bands observed in infrared (IR) and Raman spectra. researchgate.net For quinoline and isoquinoline derivatives, theoretical calculations help to correlate specific vibrational modes, such as C-C stretching or C-H bending, with the measured spectral peaks. nih.goveurjchem.com
Furthermore, DFT is used to study the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's chemical reactivity and its electronic absorption properties, as measured by UV-Visible spectroscopy. espublisher.com DFT calculations can predict the wavelengths of maximum absorption (λmax), which arise from electronic transitions, often from the HOMO to the LUMO, providing a theoretical basis for the observed colors and electronic spectra of isoquinoline compounds. espublisher.com
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations introduce the dimension of time. MD simulations model the movement of atoms and molecules over a period, providing insights into the flexibility of both the ligand and the protein target. biomedpharmajournal.org This technique is often used to refine and validate the results of molecular docking. nih.gov
By simulating the ligand-protein complex in a solvated environment that mimics physiological conditions, MD can confirm the stability of the predicted binding mode. researchgate.net It allows researchers to observe how the ligand and receptor adjust their conformations to achieve an optimal fit and to analyze the persistence of key interactions over time. This dynamic view is crucial for a more comprehensive understanding of the binding event, accounting for the inherent flexibility of biological macromolecules. biomedpharmajournal.org
Virtual Screening and De Novo Design Approaches for Novel Analogues
The this compound scaffold can serve as a starting point for the discovery of new, potentially more effective therapeutic agents. Virtual screening and de novo design are computational strategies employed for this purpose. mdpi.com
Virtual screening involves docking large libraries of chemical compounds against a specific biological target to identify those most likely to bind. mdpi.comnih.gov This process filters vast chemical spaces to a manageable number of promising candidates for experimental testing, saving significant time and resources. nih.govresearchgate.net
De novo design , on the other hand, involves building novel molecules from scratch or by modifying an existing scaffold. nih.govyoutube.com Using the active site of a target receptor as a template, algorithms can piece together fragments to create a new molecule that is perfectly complementary in shape and chemical properties. Starting with the this compound core, researchers can use de novo design to explore novel substitutions and structural modifications aimed at optimizing binding affinity and other drug-like properties. nih.gov
Medicinal Chemistry Applications and Drug Discovery Endeavors
Isoquinolin-1-yl(phenyl)methanone as a Privileged Scaffold in Rational Drug Design
The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for the design of new drugs. The isoquinoline (B145761) nucleus, and by extension this compound, is widely recognized as such a scaffold. researchgate.netrsc.orgbeilstein-journals.orgresearchgate.net Its structural rigidity, combined with the presence of a nitrogen atom that can act as a hydrogen bond acceptor, allows for specific and strong interactions with various enzymes and receptors. researchgate.net
The versatility of the isoquinoline scaffold allows for the introduction of diverse substituents at multiple positions, enabling the fine-tuning of pharmacological properties. rsc.org This has led to the development of isoquinoline-based compounds for a wide range of diseases, including cancer, infectious diseases, and neurological disorders. researchgate.netnih.gov The 1-benzoyl substitution in this compound provides an additional point for modification, further expanding its potential in rational drug design. Researchers can systematically alter the phenyl ring to explore structure-activity relationships (SAR) and optimize potency and selectivity. nih.gov The inherent properties of the isoquinoline ring, derived from its presence in numerous bioactive natural alkaloids, provide a strong foundation for the design of novel therapeutic agents. numberanalytics.commdpi.com
Preclinical Development and Hit-to-Lead Optimization
The journey from an initial "hit" compound, identified through high-throughput screening, to a viable "lead" candidate for clinical trials is a critical phase in drug discovery known as hit-to-lead optimization. upmbiomedicals.com This process involves iterative cycles of chemical synthesis and biological testing to improve the potency, selectivity, and pharmacokinetic properties of the initial hit. upmbiomedicals.comnih.govvichemchemie.com For isoquinoline-based compounds, this often involves the synthesis of a library of analogs to explore the impact of different functional groups on biological activity. nih.gov
For instance, in the development of anti-Chagas agents, researchers rationally designed and synthesized novel 2-alkylaminomethylquinoline derivatives, a related class of compounds, to improve their trypanocidal activity and selectivity index. nih.gov This process often employs computational tools, such as in silico ADME (absorption, distribution, metabolism, and excretion) filtering and molecular docking, to predict the properties of designed molecules before their synthesis, thereby streamlining the optimization process. vichemchemie.comacs.org The goal is to identify a lead compound with a desirable balance of efficacy and safety to move forward into preclinical and, eventually, clinical development. upmbiomedicals.com
Potential as Diagnostic and Imaging Agents
Beyond therapeutic applications, the unique photophysical properties of certain isoquinoline derivatives make them promising candidates for the development of diagnostic and imaging agents.
Positron Emission Tomography (PET) Radiotracers for Neurotransmitter Systems
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the quantitative measurement of physiological processes in the body. This is achieved by administering a molecule labeled with a positron-emitting radionuclide, such as fluorine-18, and detecting the gamma rays produced upon positron annihilation. The development of PET radiotracers based on the isoquinoline scaffold has shown promise for imaging various biological targets, including neurotransmitter systems.
For example, [18F]-labeled 2-oxoquinoline derivatives have been synthesized and evaluated for their potential to image cannabinoid CB2 receptors. nih.gov Similarly, radioiodinated quinoline (B57606) derivatives have been explored for imaging tumors based on their ability to bind to metal ion-rich sites. snmjournals.org The versatility of the isoquinoline core allows for the incorporation of radioisotopes, and its ability to cross the blood-brain barrier makes it an attractive scaffold for developing PET radiotracers for neuroimaging applications.
Strategic Development for Multi-Targeted Therapies
Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. numberanalytics.com Consequently, there is growing interest in the development of multi-targeted therapies, where a single drug is designed to interact with several targets simultaneously. The isoquinoline scaffold is well-suited for this approach due to its "privileged" nature, allowing it to bind to a variety of protein targets. researchgate.netresearchgate.net
For instance, some isoquinoline derivatives have been shown to exhibit both anticancer and anti-inflammatory properties, suggesting they may act on multiple targets involved in both cancer progression and the associated inflammatory response. researchgate.net The development of isoquinoline-based compounds that can modulate the activity of several key proteins offers a promising strategy for treating complex multifactorial diseases. nih.gov
Challenges and Opportunities in Isoquinoline-Based Drug Discovery
Despite the significant potential of isoquinoline-based compounds, there are several challenges that need to be addressed in their development as therapeutic agents. One of the main challenges is the scalability and cost-effectiveness of their synthesis. numberanalytics.com Additionally, a comprehensive understanding of the structure-activity relationships for many isoquinoline derivatives is still lacking, which can make the rational design of new compounds challenging. numberanalytics.com Furthermore, thorough investigations into the potential toxicity and environmental impact of these compounds are necessary. numberanalytics.com
However, these challenges also present significant opportunities. There is a growing focus on the development of more sustainable and efficient synthetic methods, including the use of biocatalysts. numberanalytics.com Advances in computational chemistry and machine learning are also aiding in the prediction of biological activity and toxicity, which can help to streamline the drug discovery process. nih.gov The vast chemical space that can be explored by modifying the isoquinoline scaffold continues to offer exciting opportunities for the discovery of novel drugs for a wide range of diseases. researchgate.netnumberanalytics.com
Future Perspectives and Emerging Research Directions
Exploration of Novel and Sustainable Synthetic Pathways
Traditional methods for synthesizing the isoquinoline (B145761) core, such as the Bischler-Napieralski and Pictet-Spengler reactions, often require harsh conditions and electron-rich substrates, limiting their scope and environmental friendliness. researchgate.net The future of isoquinoline synthesis is geared towards the development of novel and sustainable pathways that are more efficient, atom-economical, and environmentally benign.
Green chemistry principles are increasingly being applied to the synthesis of isoquinoline derivatives. core.ac.uk This includes the use of biodegradable solvents, reusable catalysts, and milder reaction conditions. For instance, a novel green synthesis of 1-phenyl isoquinoline derivatives has been developed using a Ru(II)/PEG-400 catalyst system, which is homogeneous and recyclable. This method utilizes a biodegradable solvent and offers high atom economy and a broad substrate scope. Another approach involves the use of ZnO nanoparticles as an efficient, reusable catalyst for the synthesis of pyrido[2,1-a]isoquinolines under solvent-free conditions at room temperature. thieme-connect.comnih.gov
Recent advancements also focus on C-H activation reactions, which provide a more direct and concise route to isoquinoline scaffolds, although they often rely on precious transition metals. The development of catalytic systems using more abundant and less toxic 3d-transition metals is an active area of research. researchgate.net Furthermore, methods like carbene-catalyzed aerobic oxidation of isoquinolinium salts present an environmentally friendly route to isoquinolinones, using ambient air as the sole oxidant. rsc.org The exploration of photocatalysis, electrocatalysis, and continuous flow chemistry also holds promise for the green and efficient synthesis of isoquinoline alkaloids and their derivatives. rsc.org
Diversification of Isoquinolin-1-yl(phenyl)methanone Analogues for Enhanced Bioactivity
The isoquinoline scaffold is a versatile template for drug discovery, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.net A key future direction is the systematic diversification of this compound analogues to enhance their biological activity and selectivity. This involves strategic structural modifications and the exploration of structure-activity relationships (SAR).
SAR studies are crucial for optimizing lead compounds. For example, in a series of substituted isoquinolin-1-ones, an O-(3-hydroxypropyl) substituted compound demonstrated significantly better antitumor activity than the parent compound. nih.gov Similarly, studies on quinazoline (B50416) derivatives, which share structural similarities, have shown that specific substitutions can dramatically increase antiproliferative activity. nih.govmdpi.com For instance, a 2-chloro-substituted analogue of a quinazoline-based anticancer agent was found to be ten times more effective than the hit compound. nih.gov
The synthesis of hybrid molecules incorporating the isoquinoline core is another promising strategy. nih.gov For example, isoquinoline-tethered quinazoline derivatives have been developed as HER2-selective inhibitors with enhanced cellular activity against certain cancer cell lines. nih.gov The exploration of diverse substituents at various positions of the isoquinoline ring system allows for the fine-tuning of biological properties. nih.gov The synthesis of tricyclic isoquinoline derivatives has also yielded compounds with potent antibacterial activity. mdpi.com
Interactive Table: Examples of Bioactive Isoquinoline Derivatives
| Compound Class | Modification | Target/Activity | Reference |
| Isoquinolin-1-ones | O-(3-hydroxypropyl) substitution | Antitumor | nih.gov |
| Isoquinoline-tethered quinazolines | Bioisosteric replacement | HER2 kinase inhibition | nih.gov |
| Tricyclic Isoquinolines | Cycloaddition with dimethyl acetylenedicarboxylate | Antibacterial | mdpi.com |
| 1-Pentyl-THIQs | Ester and carbamate (B1207046) functionalization | Antimicrobial | nih.gov |
| Isoquinolinone-based tricycles | Tricyclic fusion | PARP-1 inhibition | nih.gov |
Advanced Mechanistic Studies of Biological Action
A deeper understanding of the molecular mechanisms by which this compound and its analogues exert their biological effects is critical for rational drug design and development. Future research will increasingly focus on advanced mechanistic studies to elucidate their targets and pathways of action.
For many isoquinoline derivatives, the precise mechanism of action is still under investigation. nih.gov Techniques such as X-ray crystallography can confirm the structure of these compounds, like phenyl(pyrrolo[2,1-a]isoquinolin-3-yl)methanone, and provide insights into their molecular geometry. nih.govresearchgate.net Mechanistic studies may involve a combination of experimental and computational approaches. For instance, mechanistic probes like deuterium (B1214612) labeling and radical scavenger experiments can help to elucidate reaction pathways, as demonstrated in the hydrosilylation of isoquinolines and the deoxygenation of 2-alkynylbenzaldoxime. nih.govthieme-connect.de
In the context of anticancer activity, some isoquinoline derivatives have been found to act as enzyme inhibitors. researchgate.net For example, lamellarin D, an isoquinoline derivative, is a potent topoisomerase-I inhibitor that induces apoptosis in cancer cells. japsonline.com Other derivatives have been designed as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair. nih.gov Advanced mechanistic studies will be essential to identify and validate the specific molecular targets of these compounds and to understand how they modulate cellular signaling pathways.
Integration of Artificial Intelligence and Machine Learning in Isoquinoline Drug Discovery
Clinical Translation Potential of Isoquinoline Derivatives
While many isoquinoline derivatives have shown promising preclinical activity, the ultimate goal is their successful translation into clinical use. The future will see continued efforts to advance the most promising isoquinoline-based compounds through the various stages of clinical development.
Several drugs containing the isoquinoline scaffold are already in clinical use or under investigation for various indications. drugbank.com For example, fasudil, an isoquinoline sulfonamide derivative, has been investigated for the treatment of carotid stenosis. drugbank.com Other isoquinoline derivatives are being explored for their potential as treatments for solid tumors, Parkinson's disease, and infectious diseases. japsonline.comdrugbank.comdrugbank.com
The clinical translation of novel compounds like this compound and its analogues will depend on a thorough evaluation of their efficacy, safety, and pharmacokinetic properties in preclinical and clinical studies. AI and machine learning can also play a role in predicting which lead compounds are most likely to succeed in clinical trials. nih.gov As our understanding of the biological activities and mechanisms of action of isoquinoline derivatives continues to grow, so too will their potential for clinical translation and their impact on human health.
Q & A
Q. What are the optimal synthetic routes for Isoquinolin-1-yl(phenyl)methanone, and how do reaction conditions influence yield?
Q. How is this compound characterized spectroscopically?
Methodological Answer: Structural confirmation relies on multinuclear NMR (¹H, ¹³C), IR, and mass spectrometry. For example:
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Use PPE (gloves, lab coat, goggles) to avoid inhalation/skin contact.
- In case of exposure: Rinse eyes/skin with water for 15+ minutes; consult a physician and provide the SDS (CAS 89409-15-4) .
- Store in a cool, dry place away from oxidizers .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined using SHELX software?
Methodological Answer:
Q. What strategies are used to evaluate the compound’s biological activity (e.g., antimicrobial)?
Methodological Answer:
- Antimicrobial Assays :
- Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC determination).
- Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO < 1% v/v).
- Anticancer Screening : Use MTT assay on cancer cell lines (e.g., MCF-7), with IC₅₀ calculation via nonlinear regression .
Q. How are ADMET properties predicted for this compound derivatives?
Methodological Answer:
- ADMET Prediction Tools : Use QSPR models or software (e.g., SwissADME) to assess:
- Lipophilicity (logP < 5).
- Water solubility (LogS range: -5 to -6).
- BBB permeability (Caco-2 assay; logPapp > -5.15).
- Validate with in vitro assays (e.g., hepatic microsomal stability) .
Q. What computational methods support structure-activity relationship (SAR) studies?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., MAPK inhibitors).
- QSAR Models : Derive regression equations linking substituent electronic parameters (Hammett σ) to bioactivity .
Data Contradictions and Resolution
Q. How to resolve discrepancies in reported synthetic yields?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
